molecular formula C9H7F2NO4 B1358458 Ethyl 2,4-Difluoro-5-nitrobenzoate CAS No. 179011-37-1

Ethyl 2,4-Difluoro-5-nitrobenzoate

Cat. No.: B1358458
CAS No.: 179011-37-1
M. Wt: 231.15 g/mol
InChI Key: HKGIEPXOWGJFCW-UHFFFAOYSA-N
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Description

Ethyl 2,4-Difluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-Difluoro-5-nitrobenzoate can be synthesized through the nitration of ethyl 2,4-difluorobenzoate. The process involves adding nitric acid (HNO3) dropwise to a mixture of ethyl 2,4-difluorobenzoate in concentrated sulfuric acid (H2SO4) at 0°C. After 2 hours, the mixture is poured onto ice and extracted with ethyl acetate (EtOAc) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-Difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield ethyl 2-methoxy-4-fluoro-5-nitrobenzoate.

    Reduction: Reduction of the nitro group yields ethyl 2,4-difluoro-5-aminobenzoate.

Scientific Research Applications

Ethyl 2,4-Difluoro-5-nitrobenzoate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-Difluoro-5-nitrobenzoate depends on the specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-Difluorobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

    Ethyl 2,5-Difluoro-4-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

Ethyl 2,4-Difluoro-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and nitro groups makes it a valuable intermediate in organic synthesis and research.

Biological Activity

Ethyl 2,4-Difluoro-5-nitrobenzoate (C9H7F2NO4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including two fluorine atoms and a nitro group attached to a benzoate moiety. Its molecular weight is approximately 221.15 g/mol. The presence of fluorine enhances its lipophilicity and biological activity, making it an intriguing candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Nitro-containing compounds are known to exert their antimicrobial effects through various mechanisms, including the production of toxic intermediates upon reduction and subsequent binding to DNA, leading to cell death .

Minimum Inhibitory Concentration (MIC) Studies

A study assessing the MIC of related compounds demonstrated that nitro derivatives can effectively inhibit the growth of various microorganisms. For instance, compounds similar to this compound showed MIC values as low as 6.3 μM against Streptococcus agalactiae, indicating potent antimicrobial activity .

CompoundMIC (μM)Target Organism
Compound 26.3S. agalactiae
Compound 550E. coli
Compound 350P. aeruginosa

The biological activity of this compound is largely attributed to its nitro group, which can participate in redox reactions. This functionality allows it to form reactive intermediates that can interact with cellular components such as proteins and nucleic acids.

In enzyme inhibition studies, it has been observed that the compound may block the active sites of enzymes critical for microbial survival and proliferation. The fluorine atoms in its structure also enhance its binding affinity to biological targets by improving membrane permeability and absorption characteristics.

Anticancer Potential

Emerging research suggests that nitrobenzoate derivatives may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For example, some studies have shown that similar compounds can suppress metastatic activity by interfering with critical signaling pathways involved in cancer progression .

Case Study: Vascular Development Inhibition

A notable case study involving nitrobenzoate derivatives highlighted their potential in antiangiogenic therapy. In this study, a related compound demonstrated a significant reduction in vascular development in zebrafish models by disrupting endothelial cell function and reducing expression of vascular markers . This suggests that this compound could similarly impact angiogenesis.

Properties

IUPAC Name

ethyl 2,4-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGIEPXOWGJFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296333
Record name Ethyl 2,4-difluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179011-37-1
Record name Ethyl 2,4-difluoro-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179011-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-difluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (−5-0° C.) solution of ethyl 2,4-difluorobenzoate (3.4 g; 18.3 mmol) in conc. sulphuric acid (6 ml) was added potassium nitrate (1.94 g; 19.2 mmol) in small portions over one hour −5° C. Following the addition the temperature was allowed to raise to 20° C. over 4.5 hours. The mixture was poured into ice-water with vigorous stirring. The product was filtered off, washed with water and air-dried. Yield: 3.2 g (76%).
Quantity
3.4 g
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reactant
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6 mL
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solvent
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potassium nitrate
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1.94 g
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reactant
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ice water
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Synthesis routes and methods II

Procedure details

2,4-Difluorobenzoic acid ethyl ester (5.33 g) was cooled to 0° C. and treated with concentrated sulfuric acid (3.5 mL) and then fuming nitric acid (3.5 mL). The mixture was stirred for 2 hours at 0° C. and then partitioned between dichloromethane (2×50 mL) and water (25 mL). The organic phase was back extracted with water (25 mL) and then dried over magnesium sulfate and concentrated in vacuo. This provided the desired compound as a white solid (5.00 g) which was used without further purification.
Quantity
5.33 g
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reactant
Reaction Step One
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3.5 mL
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reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prepared analogously to example 156a from 2,4-difluoro-5-nitro-benzoyl chloride and ethanol with TEA in THF.
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Synthesis routes and methods IV

Procedure details

Ethanol (1.50 mL, 26.0 mmol) was added to a stirred mixture of 2,4-difluoro-5-nitro-benzoyl chloride (5.0 g, 22.6 mmol) and TEA (3.50 mL, 25.2 mmol) in 50 mL THF. After 30 min of stirring the precipitate was filtered and washed with THF. The filtrate was concentrated i.vac.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.5 mL
Type
reactant
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50 mL
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solvent
Reaction Step One

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